4-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one
Overview
Description
2-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one is a heterocyclic compound that features a fused ring system combining thieno, pyrrolo, and triazinone moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one typically involves the rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For example, as a tankyrase inhibitor, it binds to the tankyrase enzyme, preventing its activity and thereby affecting cellular processes such as Wnt signaling . Similarly, as a stearoyl CoA desaturase inhibitor, it interferes with fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: These compounds share a similar core structure and have been studied for their biological activities.
Dithieno[3,2-b2’,3’-d]pyrrole derivatives: These compounds are used in semiconductors and photovoltaic materials.
Uniqueness
2-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-2-6-3-7-9(15-6)4-8-10(14)12-11-5-13(7)8/h3-5H,2H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFKFYWBAUYLNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)C=C3N2C=NNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177231 | |
Record name | 2-Ethylthieno[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903131-62-4 | |
Record name | 2-Ethylthieno[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903131-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylthieno[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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